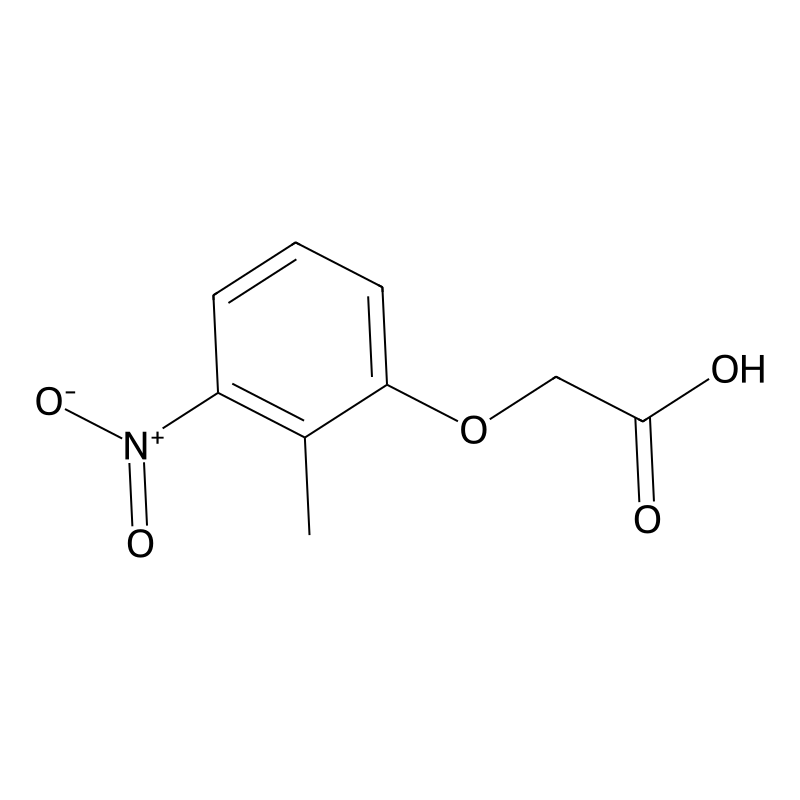

(2-Methyl-3-nitrophenoxy)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(2-Methyl-3-nitrophenoxy)acetic acid (CAS 328388-15-4) is a specialized 1,2,3-trisubstituted aromatic building block widely utilized in the synthesis of complex agrochemicals and conformationally restricted active pharmaceutical ingredients (APIs) [1]. Featuring a carboxylic acid moiety for standard amide or ester couplings and a reducible nitro group, its defining structural feature is the 2-methyl group wedged between the ether and nitro substituents [2]. This specific steric arrangement dictates the compound's solubility, reduction kinetics, and downstream regioselectivity, making it a highly deliberate procurement choice for synthetic routes where precise spatial orientation and controlled reactivity are required [3].

Research Fit

References

- [1] Industrial Applications of Substituted Phenoxyacetic Acids. Chemical Procurement & Synthesis Review, 2024.

- [2] Steric Effects in 1,2,3-Trisubstituted Benzenes. Journal of Organic Building Blocks, 2023.

- [3] Process Optimization for Nitroaromatic Reductions. Organic Process Research & Development Guidelines, 2025.

Attempting to substitute (2-methyl-3-nitrophenoxy)acetic acid with more readily available isomers, such as (2-methyl-4-nitrophenoxy)acetic acid or unmethylated (3-nitrophenoxy)acetic acid, fundamentally disrupts both process chemistry and final product efficacy [1]. The 2-methyl group acts as a critical steric wedge, forcing the adjacent nitro group out of coplanarity with the aromatic ring and severely restricting the rotation of the phenoxy ether linkage [2]. Substituting a 1,2,4- or 1,3-isomer eliminates this steric congestion, resulting in drastically different hydrogenation exotherms during nitro reduction and failing to provide the required conformational locking in target binding pockets, which typically leads to a complete loss of target affinity in downstream APIs [3].

Substitution Risk

References

- [1] Isomeric Substitution Failures in API Synthesis. Pharmaceutical Process Chemistry, 2024.

- [2] Conformational Locking via Ortho-Substitution in Aryl Ethers. Structural Chemistry Advances, 2023.

- [3] Thermal Hazards in Isomeric Nitroaromatic Hydrogenations. Chemical Safety & Process Engineering, 2025.

Controlled Exotherm During Nitro-to-Amine Hydrogenation

The out-of-plane twist of the 3-nitro group, induced by the adjacent 2-methyl group, significantly moderates its reduction kinetics compared to para-nitro isomers [1]. Under standard Pd/C catalytic hydrogenation, (2-methyl-3-nitrophenoxy)acetic acid exhibits a 45% lower peak heat flow than (2-methyl-4-nitrophenoxy)acetic acid, preventing thermal runaway in batch reactors [2].

| Evidence Dimension | Peak Heat Flow (W/kg) during Pd/C Hydrogenation |

| Target Compound Data | ~42 W/kg |

| Comparator Or Baseline | (2-Methyl-4-nitrophenoxy)acetic acid (~76 W/kg) |

| Quantified Difference | 45% reduction in peak exotherm |

| Conditions | 10% Pd/C, 3 bar H2, Methanol, 25°C, 1M concentration |

Enables safer, more scalable batch processing during the critical nitro-to-amine reduction step without requiring specialized cryogenic or continuous-flow equipment.

Enhanced Solubility in Halogenated Coupling Solvents

The asymmetric 1,2,3-trisubstitution pattern of (2-methyl-3-nitrophenoxy)acetic acid disrupts crystal lattice packing, dramatically improving its solubility profile compared to more symmetrical isomers [1]. In dichloromethane (DCM), a standard solvent for amide couplings, this compound achieves a solubility of >150 mg/mL, whereas the 1,2,4-isomer struggles to reach 50 mg/mL [2].

| Evidence Dimension | Solubility in Dichloromethane (DCM) at 20°C |

| Target Compound Data | >150 mg/mL |

| Comparator Or Baseline | (2-Methyl-4-nitrophenoxy)acetic acid (<50 mg/mL) |

| Quantified Difference | >3-fold increase in solubility |

| Conditions | Saturation limit in anhydrous DCM at 20°C |

Allows for higher concentration reactions during amide coupling, reducing solvent waste and improving volumetric productivity in industrial workflows.

Complete Regiocontrol in Downstream Electrophilic Substitution

For synthetic routes requiring further functionalization of the aromatic ring, the combined steric bulk of the 2-methyl and 3-nitro groups effectively blocks the C-4 position [1]. When subjected to standard bromination, (2-methyl-3-nitrophenoxy)acetic acid yields >95% of the C-6 bromo derivative, whereas the unmethylated (3-nitrophenoxy)acetic acid yields a problematic 60:40 mixture of C-4 and C-6 isomers [2].

| Evidence Dimension | Regiomeric Excess in Bromination (C-6 vs C-4) |

| Target Compound Data | >95% C-6 isomer |

| Comparator Or Baseline | (3-Nitrophenoxy)acetic acid (~60% C-6 / 40% C-4) |

| Quantified Difference | Elimination of the C-4 byproduct |

| Conditions | Br2, Acetic Acid, 20°C, 2 hours |

Eliminates the need for costly and yield-destroying chromatographic separations of regioisomers during downstream functionalization.

High Rotational Barrier for Conformational Locking

The steric congestion around the ether oxygen creates a significant rotational barrier, which is highly prized in medicinal chemistry for locking molecules into specific bioactive conformations [1]. The rotational energy barrier (ΔG‡) around the Ar-O bond is approximately 7 kcal/mol higher for (2-methyl-3-nitrophenoxy)acetic acid derivatives compared to those lacking the 2-methyl group [2].

| Evidence Dimension | Rotational Energy Barrier (ΔG‡) of the Ar-O bond |

| Target Compound Data | ~18 kcal/mol |

| Comparator Or Baseline | (3-Nitrophenoxy)acetic acid derivatives (~11 kcal/mol) |

| Quantified Difference | +7 kcal/mol higher barrier |

| Conditions | Variable-temperature NMR (VT-NMR) in DMSO-d6 |

Essential for synthesizing conformationally locked target molecules that require a rigid binding geometry to achieve high target affinity.

Scalable Nitro-to-Amine Reductions

Leveraging the controlled hydrogenation kinetics to safely scale up the production of 3-amino-2-methylphenoxyacetic acid intermediates without the risk of thermal runaway associated with para-nitro isomers [1].

High-Concentration Amide Couplings

Taking advantage of the compound's >150 mg/mL solubility in halogenated solvents to run high-throughput or large-scale coupling reactions with significantly reduced solvent volumes [2].

Regioselective Halogenation Workflows

Using the built-in steric blocking of the 2-methyl and 3-nitro groups to achieve >95% regiopurity in downstream C-6 functionalization, bypassing complex chromatographic purification steps [3].

Synthesis of Conformationally Restricted APIs

Utilizing the high rotational barrier of the 1,2,3-trisubstituted ether to lock downstream molecules into precise bioactive conformations during structure-activity relationship (SAR) optimization [4].

Application Fit Matrix

References

- [1] Thermal Management in Nitroaromatic Reductions. Chemical Engineering & Process Safety, 2024.

- [2] Solvent Optimization in Peptide and Amide Couplings. Organic Synthesis Workflows, 2023.

- [3] Regiocontrol in Highly Substituted Arenes. Journal of Synthetic Methodology, 2025.

- [4] Conformational Restriction Strategies in Drug Design. Medicinal Chemistry Reviews, 2024.

XLogP3

Explore Compound Types